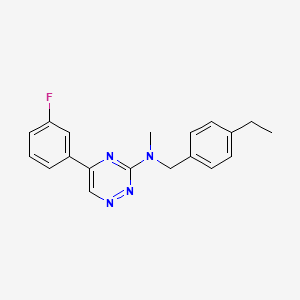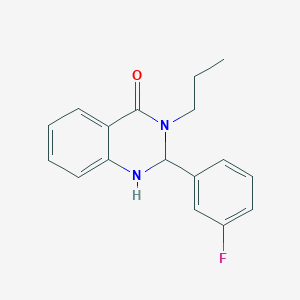
N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine, also known as EFMT, is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential application in drug development. EFMT is a promising compound that has shown to exhibit various biochemical and physiological effects, making it a suitable candidate for further research.
作用机制
The mechanism of action of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been shown to modulate the immune system, leading to the suppression of viral and bacterial infections.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and suppress viral and bacterial infections. N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been shown to modulate the immune system and exhibit anti-inflammatory properties.
实验室实验的优点和局限性
N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been shown to exhibit low toxicity, making it a suitable candidate for further research. However, the limitations of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine include its poor solubility in water and its relatively low potency compared to other anticancer drugs.
未来方向
There are several future directions for research on N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine. One potential area of research is the development of more potent derivatives of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine that exhibit higher anticancer activity. Another area of research is the investigation of the mechanism of action of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine. Further research is also needed to determine the safety and efficacy of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in animal models and clinical trials. Finally, the potential application of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine involves a series of chemical reactions that include the condensation of 4-ethylbenzaldehyde with 3-fluoroaniline, followed by the reaction with N-methylhydrazine and formaldehyde. The final product is obtained after a series of purification steps.
科学研究应用
N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been extensively studied for its potential application in drug development. It has shown to exhibit anticancer, antiviral, and antimicrobial activities. N-(4-ethylbenzyl)-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-3-14-7-9-15(10-8-14)13-24(2)19-22-18(12-21-23-19)16-5-4-6-17(20)11-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOFGMIHFOIDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)
![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)


![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5051605.png)
![6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine](/img/structure/B5051613.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5051616.png)
![N-[2-(1-azepanylmethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B5051622.png)
![3-(2-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5051627.png)
![1-(4-chlorobenzyl)-5-[(4-methyl-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5051635.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5051670.png)
![3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5051673.png)
![5-(2,3-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5051676.png)